molecular formula C27H22FN3O7 B431108 4-[3-(4-FLUOROPHENYL)-11-(5-NITRO-2-FURYL)-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-4-OXOBUTANOIC ACID

4-[3-(4-FLUOROPHENYL)-11-(5-NITRO-2-FURYL)-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-4-OXOBUTANOIC ACID

Cat. No.: B431108
M. Wt: 519.5g/mol
InChI Key: FOKFABPMITUVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-FLUOROPHENYL)-11-(5-NITRO-2-FURYL)-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-4-OXOBUTANOIC ACID] is a complex organic compound that features a unique combination of functional groups, including a fluoro-phenyl group and a nitro-furan moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-FLUOROPHENYL)-11-(5-NITRO-2-FURYL)-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-4-OXOBUTANOIC ACID] typically involves multi-step organic reactions. The process begins with the preparation of the fluoro-phenyl and nitro-furan intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, nitrating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-FLUOROPHENYL)-11-(5-NITRO-2-FURYL)-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-4-OXOBUTANOIC ACID] undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro-phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-[3-(4-FLUOROPHENYL)-11-(5-NITRO-2-FURYL)-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-4-OXOBUTANOIC ACID] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-FLUOROPHENYL)-11-(5-NITRO-2-FURYL)-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-4-OXOBUTANOIC ACID] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluoro-phenyl)-1H-indole-2-carboxylate: Shares the fluoro-phenyl group and exhibits similar biological activities.

    5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino: Contains the nitro-furan moiety and is used in antimicrobial research.

Uniqueness

4-[3-(4-FLUOROPHENYL)-11-(5-NITRO-2-FURYL)-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-4-OXOBUTANOIC ACID] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of activity and specificity.

Properties

Molecular Formula

C27H22FN3O7

Molecular Weight

519.5g/mol

IUPAC Name

4-[9-(4-fluorophenyl)-6-(5-nitrofuran-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C27H22FN3O7/c28-17-7-5-15(6-8-17)16-13-19-26(21(32)14-16)27(22-9-11-24(38-22)31(36)37)30(23(33)10-12-25(34)35)20-4-2-1-3-18(20)29-19/h1-9,11,16,27,29H,10,12-14H2,(H,34,35)

InChI Key

FOKFABPMITUVQY-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(O4)[N+](=O)[O-])C(=O)CCC(=O)O)C5=CC=C(C=C5)F

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(O4)[N+](=O)[O-])C(=O)CCC(=O)O)C5=CC=C(C=C5)F

Origin of Product

United States

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